![molecular formula C9H3F6NO B1413105 2-Trifluoromethoxy-4-(trifluoromethyl)benzonitrile CAS No. 1806530-49-3](/img/structure/B1413105.png)
2-Trifluoromethoxy-4-(trifluoromethyl)benzonitrile
Overview
Description
The compound 4-Fluoro-2-(trifluoromethyl)benzonitrile is used as a pharmaceutical intermediate and for the synthesis of diphenylthioethers .
Synthesis Analysis
The synthesis of related compounds involves various reactions. For instance, 2-(Trifluoromethyl)benzonitrile reacts with tert-butyl acetate in the presence of sulfuric acid to give the corresponding N-tert-butyl amides . Another compound, 4-Isothiocyanoyl-2-(trifluoromethyl)benzonitrile, is used to synthesize thioimidazolinone compounds .Molecular Structure Analysis
The molecular structure of these compounds can be represented by the SMILES string. For example, the SMILES string for 4-Fluoro-2-(trifluoromethyl)benzonitrile isFc1ccc(C#N)c(c1)C(F)(F)F
. Chemical Reactions Analysis
4-(Trifluoromethyl)benzonitrile is a key intermediate in the synthesis of fluvoxamine and participates in nickel-catalyzed arylcyanation reaction of 4-octyne .Physical And Chemical Properties Analysis
The compound 4-Fluoro-2-(trifluoromethyl)benzonitrile is a solid and is insoluble in water . Its molecular weight is 189.11 .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(trifluoromethoxy)-4-(trifluoromethyl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3F6NO/c10-8(11,12)6-2-1-5(4-16)7(3-6)17-9(13,14)15/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAVBIAFDXOBKRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)OC(F)(F)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3F6NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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